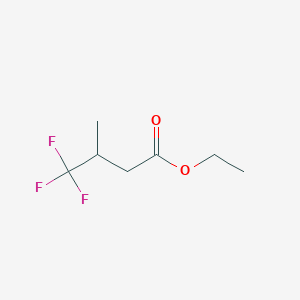

Ethyl 3-methyl-4,4,4-trifluorobutyrate

Description

The exact mass of the compound this compound is 184.07111408 g/mol and the complexity rating of the compound is 153. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVTXLPAWBTQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281590 | |

| Record name | Ethyl 3-methyl-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-13-9, 95853-67-1 | |

| Record name | 6975-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methyl-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 95853-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-methyl-4,4,4-trifluorobutyrate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity. Ethyl 3-methyl-4,4,4-trifluorobutyrate is a valuable chiral building block that incorporates this crucial moiety, making it a significant precursor for the synthesis of complex pharmaceutical agents. This technical guide provides a detailed exploration of a robust synthetic pathway to this compound, comprehensive purification protocols, and in-depth characterization methodologies. The content herein is designed to equip researchers, chemists, and drug development professionals with the practical knowledge and theoretical understanding necessary to effectively synthesize and validate this important fluorinated intermediate.

Strategic Overview: The Importance of Fluorinated Building Blocks

The strategic incorporation of small, fluorinated aliphatic groups is a cornerstone of modern medicinal chemistry. These motifs can serve as bioisosteres for common alkyl groups, offering unique stereoelectronic properties without significant steric bulk.[1] The trifluoromethyl group in this compound imparts specific conformational constraints and electronic effects that are highly desirable in drug design. Access to enantiomerically pure forms of such building blocks is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] Therefore, synthetic strategies, particularly those that allow for stereocontrol, are of paramount importance.[3][4]

This guide focuses on a common and reliable synthetic approach and provides the subsequent analytical framework required to ensure the material's identity, purity, and structural integrity before its inclusion in downstream drug development workflows.

Synthesis Pathway: Asymmetric Michael Addition

A highly effective and scalable method for the synthesis of this compound is the catalytic asymmetric 1,4-conjugate addition (Michael addition) of a methyl group to a pro-chiral acceptor, ethyl 4,4,4-trifluorocrotonate. This approach is favored for its efficiency and ability to establish the critical stereocenter at the C3 position with high enantioselectivity when a suitable chiral catalyst is employed.

The causality for selecting this pathway rests on two pillars:

-

Atom Economy: Conjugate addition is an atom-economical reaction, directly constructing the target carbon skeleton.

-

Stereocontrol: The use of modern chiral catalysts, such as copper complexes with chiral ligands, allows for the precise control of the stereochemistry, yielding a product with high enantiomeric excess (ee).[3]

The overall transformation is depicted below:

Caption: Asymmetric synthesis via 1,4-conjugate addition.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the asymmetric conjugate addition. Note: This is a generalized procedure and may require optimization based on the specific chiral ligand and reaction scale.

Materials & Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose |

| Ethyl 4,4,4-trifluorocrotonate | C₆H₇F₃O₂ | 168.11 | Substrate |

| Dimethylzinc (in heptane) | Zn(CH₃)₂ | 95.44 | Methyl group source |

| Copper(II) triflate | Cu(OTf)₂ | 361.68 | Catalyst precursor |

| Chiral Ligand (e.g., (R)-Tol-BINAP) | C₄₈H₄₀P₂ | 678.78 | Stereocontrol |

| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | Quenching agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Procedure:

-

Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve Copper(II) triflate (0.05 eq) and the chiral ligand (0.055 eq) in anhydrous toluene. Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

-

Substrate Addition: Add ethyl 4,4,4-trifluorocrotonate (1.0 eq) to the flask via syringe.

-

Nucleophile Addition: Add a solution of dimethylzinc (1.2 eq) in heptane dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the reaction exotherm and maintain high enantioselectivity.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether. The use of ether facilitates the extraction of the moderately polar ester product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained from the reaction work-up contains the desired ester, residual reagents, and potential byproducts. Purification is essential and is typically achieved by flash column chromatography followed by vacuum distillation for highest purity.

-

Flash Column Chromatography:

-

Rationale: This step removes the non-volatile catalyst residues and other polar impurities.

-

Procedure: Adsorb the crude oil onto a small amount of silica gel. Load it onto a silica gel column packed in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Elute the product using a gradient of ethyl acetate in hexane. The fluorinated ester is relatively non-polar and will elute early. Collect fractions and analyze by TLC to identify the pure product.

-

-

Vacuum Distillation:

-

Rationale: Distillation is a highly effective method for purifying thermally stable liquids and separating them from non-volatile or high-boiling impurities.[5] Performing it under vacuum allows the substance to boil at a lower temperature, preventing potential decomposition. For fluorinated compounds, distillation in the presence of a mild organic base can sometimes help remove trace acidic fluoride impurities.[6]

-

Procedure: Set up a fractional distillation apparatus for vacuum operation. Place the product from the chromatography step into the distillation flask. Slowly reduce the pressure and gently heat the flask. Collect the fraction boiling at the expected temperature range for this compound.

-

Comprehensive Characterization

Confirming the identity, structure, and purity of the final product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation: The spectrum provides information on the number and connectivity of protons.[7]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~1.25 | triplet (t) | ~7.1 |

| -CH(CH₃)- | ~1.30 | doublet (d) | ~7.0 |

| -CH₂-CO- | ~2.55 | doublet of doublets (dd) | ~16.0, ~5.0 |

| -CH(CH₃)-CF₃ | ~3.00 | multiplet (m) | - |

| -O-CH₂-CH₃ | ~4.15 | quartet (q) | ~7.1 |

-

¹⁹F NMR Spectroscopy: This technique is essential for confirming the presence and environment of the trifluoromethyl group. A single sharp signal (quartet due to coupling with the adjacent C3-proton) is expected around -70 to -75 ppm (relative to CFCl₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the compound's purity and provides its molecular weight and fragmentation pattern, further corroborating the structure.[8][9]

-

GC-MS Protocol: Dilute the sample in a volatile solvent like dichloromethane. Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

-

Data Interpretation:

-

GC: A single sharp peak in the chromatogram indicates high purity.

-

MS: The mass spectrum should show the molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns include the loss of the ethoxy group ([M-45]⁺ at m/z 139) and the cleavage of the C-C bond adjacent to the CF₃ group.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[11]

-

FT-IR Protocol: A neat sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The spectrum will show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H | ~2900-3000 | Alkyl stretching |

| C=O | ~1740 | Strong, sharp ester carbonyl stretch |

| C-F | ~1100-1300 | Strong, broad trifluoromethyl stretches |

| C-O | ~1000-1200 | Ester C-O stretch |

Chiral High-Performance Liquid Chromatography (HPLC)

For asymmetric syntheses, determining the enantiomeric excess (ee) is crucial.[12]

-

Chiral HPLC Protocol: Dissolve the sample in the mobile phase. Inject onto a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H). Use a mobile phase of hexane and isopropanol.

-

Data Interpretation: The two enantiomers will have different retention times. The ratio of the peak areas corresponds to the ratio of the enantiomers, from which the ee can be calculated.

Conclusion

This guide has detailed a comprehensive approach to the synthesis and characterization of this compound, a key building block for pharmaceutical development. By employing a robust asymmetric conjugate addition strategy, the compound can be produced with high stereochemical control. The subsequent purification and rigorous multi-technique analytical characterization—spanning NMR, GC-MS, FT-IR, and chiral HPLC—provide a self-validating workflow that ensures the final material meets the stringent quality standards required for its use in the synthesis of active pharmaceutical ingredients. The principles and protocols outlined herein offer a solid foundation for researchers working with this and other critical fluorinated intermediates.

References

- Bertucci, C. (2012). Stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids by enantioselective high performance liquid chromatography analysis and electronic circular dichroism detection. Journal of Chromatography A, 1232, 128-33.

-

Wang, X. N., Shao, P. L., Lv, H., & Ye, S. (2012). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Organic Letters, 14(15), 4038–4041. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 3-methyl-4,4,4-trifluorobutanoate. PubChem Compound Database. Retrieved from: [Link]

- Tanaka, K. (2010). Method for purification of optically active -fluorocarboxylic acid esters. Google Patents. EP2189438A1.

-

Caron, S., et al. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Molbank. Available at: [Link]

-

Li, W., et al. (2016). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Communications, 52(42), 6975-6978. Available at: [Link]

-

Sandford, G. (2012). The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines. Durham e-Theses. Available at: [Link]

-

Bertolasi, M., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(26), 9187-9193. Available at: [Link]

- Wang, L. (2018). Catalytic Enantioselective Trifluoromethylation. Presentation.

-

SpectraBase. (n.d.). 3-Methyl-4,4,4-trifluorobutyric acid, ethyl ester [FTIR]. Wiley. Retrieved from: [Link]

-

O'Hagan, D. (2016). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Beilstein Journal of Organic Chemistry, 12, 2692-2705. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate. Retrieved from: [Link]

-

ResearchGate. (2016). How to purify esterefication product?. Retrieved from: [Link]

-

SpectraBase. (n.d.). 3-methyl-4,4,4-trifluorobutyric acid, ethyl ester [1H NMR]. Wiley. Retrieved from: [Link]

-

An, G., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Chromatographic Science, 55(9), 934-940. Available at: [Link]

-

Zhao, X., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888. Available at: [Link]

-

Uddin, R., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(20), 6296. Available at: [Link]

Sources

- 1. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 | CID 228896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids by enantioselective high performance liquid chromatography analysis and electronic circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 3-methyl-4,4,4-trifluorobutyrate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 3-methyl-4,4,4-trifluorobutyrate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis who are interested in leveraging the unique characteristics of this fluorinated building block.

Introduction: The Strategic Importance of Fluorinated Synthons

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantages that have made organofluorine compounds indispensable in modern pharmaceuticals and agrochemicals. This compound emerges as a valuable synthon in this context, offering a trifluoromethyl group strategically positioned to influence the electronic and steric nature of target molecules. This guide will delve into the core properties of this compound, providing a technical foundation for its application in complex organic synthesis.

Molecular Structure and Core Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its intrinsic properties. This section outlines the key physical and identifying characteristics of this compound.

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 4,4,4-trifluoro-3-methylbutanoate | [1] |

| CAS Number | 6975-13-9 | [1] |

| Molecular Formula | C₇H₁₁F₃O₂ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Profile

A detailed understanding of the spectroscopic signature of a molecule is paramount for reaction monitoring and quality control. This section provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are the predicted chemical shifts for ¹H and ¹³C NMR.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons, the methyl group at the 3-position, and the protons on the carbon backbone. The trifluoromethyl group will cause characteristic splitting patterns in adjacent protons.

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbonyl carbon of the ester will appear significantly downfield, while the carbon attached to the trifluoromethyl group will show a characteristic quartet in a proton-coupled spectrum due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also be prominent, usually appearing as strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 184. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage adjacent to the trifluoromethyl group.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general retrosynthetic analysis suggests a plausible route.

Caption: A plausible retrosynthetic approach for this compound.

The chemical reactivity of this compound is largely dictated by the ester functionality and the electron-withdrawing nature of the trifluoromethyl group. The ester can undergo hydrolysis, transesterification, and reduction to the corresponding alcohol. The α-protons to the carbonyl group can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The trifluoromethyl group is generally stable under many reaction conditions but can influence the reactivity of adjacent functional groups.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of complex, high-value molecules.

-

Pharmaceuticals: The incorporation of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. This ester can serve as a precursor to a variety of fluorinated scaffolds.

-

Agrochemicals: The trifluoromethyl moiety is a common feature in modern pesticides and herbicides, often contributing to increased efficacy.

-

Chiral Synthesis: The prochiral center at the 3-position allows for the potential of asymmetric synthesis, leading to enantiomerically pure compounds which are crucial in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

This compound is a valuable fluorinated building block with significant potential in various areas of chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals. While some of its physical properties are not yet extensively documented in publicly available literature, its structural features and predicted reactivity suggest a wide range of possible applications. Further research into its synthesis and reactivity will undoubtedly expand its utility as a strategic tool in the synthetic chemist's arsenal.

References

-

PubChem. (n.d.). Ethyl 3-methyl-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methyl-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-4,4,4-trifluorobutyrate, a fluorinated ester of significant interest in medicinal chemistry and materials science, presents a unique spectroscopic profile owing to the influence of its trifluoromethyl group. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical systems. This document moves beyond a simple presentation of data, offering insights into the underlying principles that govern the spectral features and providing robust protocols for data acquisition.

The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of such fluorinated compounds is a critical step in the research and development pipeline.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name ethyl 4,4,4-trifluoro-3-methylbutanoate, is presented below.[1] Its molecular formula is C7H11F3O2, and it has a molecular weight of 184.16 g/mol .[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information, with the fluorine atoms introducing characteristic couplings.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The presence of the chiral center at C3 results in the diastereotopicity of the C2 methylene protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | J = 7.1 |

| ~2.90 | Multiplet (m) | 1H | -CH₂-CH (CH₃)- | |

| ~2.55 & ~2.40 | Diastereotopic Multiplets (m) | 2H | -CO-CH₂ -CH- | |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | J = 7.1 |

| ~1.20 | Doublet (d) | 3H | -CH-CH₃ | J = 6.8 |

Interpretation Insights: The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester moiety. The strong electron-withdrawing effect of the trifluoromethyl group deshields the adjacent methine proton (C3-H), shifting it downfield to ~2.90 ppm. The protons on the C2 methylene are diastereotopic due to the adjacent chiral center and thus appear as two separate multiplets. The methyl group at C3 appears as a doublet due to coupling with the C3-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The trifluoromethyl group significantly influences the chemical shifts of nearby carbons and introduces C-F coupling.

| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~170 | Singlet (s) | C =O |

| ~125 | Quartet (q), ¹JCF ≈ 280 Hz | -C F₃ |

| ~61 | Singlet (s) | -O-CH₂ -CH₃ |

| ~38 | Quartet (q), ²JCF ≈ 25 Hz | -CH₂-C H(CH₃)- |

| ~35 | Singlet (s) | -CO-CH₂ -CH- |

| ~15 | Singlet (s) | -CH-CH₃ |

| ~14 | Singlet (s) | -O-CH₂-CH₃ |

Interpretation Insights: The carbonyl carbon resonates at a typical value of ~170 ppm. The carbon of the trifluoromethyl group appears as a quartet due to the strong one-bond coupling with the three fluorine atoms. The methine carbon (C3) also shows a quartet due to two-bond C-F coupling. The chemical shifts of the other aliphatic carbons are in the expected regions.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data

The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl group and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1460 | Medium | C-H bending (CH₂ and CH₃) |

| ~1370 | Medium | C-H bending (CH₃) |

| ~1250 - 1100 | Very Strong | C-F stretching (CF₃) |

| ~1050 | Strong | C-O stretching (ester) |

Interpretation Insights: The most prominent feature is the strong carbonyl absorption around 1745 cm⁻¹, characteristic of an aliphatic ester.[3] The presence of the trifluoromethyl group is confirmed by the very strong and broad absorption bands in the 1250-1100 cm⁻¹ region. The C-H stretching and bending vibrations are consistent with the aliphatic nature of the rest of the molecule.

Experimental Protocol for FTIR Data Acquisition

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and reliable sampling technique.

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of weaker bonds. The presence of the trifluoromethyl group strongly influences the fragmentation pattern.[4]

| m/z | Proposed Fragment Ion | Neutral Loss |

| 184 | [C₇H₁₁F₃O₂]⁺ | - |

| 155 | [C₆H₈F₃O]⁺ | •OCH₂CH₃ |

| 139 | [C₅H₆F₃O]⁺ | •OC₂H₅ |

| 115 | [C₄H₆F₃]⁺ | CO₂ + C₂H₅ |

| 69 | [CF₃]⁺ | •C₄H₆O₂ |

Interpretation Insights: The molecular ion peak at m/z 184 should be observable. A common fragmentation pathway for esters is the loss of the alkoxy group, leading to the fragment at m/z 139. Alpha-cleavage next to the carbonyl group can result in the loss of an ethoxy radical, giving a peak at m/z 155. The trifluoromethyl cation at m/z 69 is a very stable and often prominent fragment in the mass spectra of trifluoromethyl-containing compounds.[5][6]

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound.

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the strong absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a robust analytical profile. The provided protocols offer a foundation for obtaining high-quality data, which is essential for researchers in drug discovery and materials science working with this and similar fluorinated molecules. Adherence to these analytical principles will ensure the integrity and reproducibility of scientific findings.

References

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Cavell, R. G., & Dobbie, R. C. (1967). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 6(8), 1584-1587. [Link]

-

Dobbie, R. C., & Cavell, R. G. (1967). Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. Inorganic Chemistry, 6(8), 1450-1453. [Link]

-

Li, Y., et al. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 200, 239-246. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4,4,4-trifluorobutanoate. [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4,4,4-trifluorobutanoate. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various contents of FS within the mixture. Inset. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

MIDAC Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. [Link]

-

Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Liu, F., et al. (2019). Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Journal of Physics: Conference Series, 1347, 012109. [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. [Link]

Sources

- 1. Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 | CID 228896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 3-methyl-4,4,4-trifluorobutyrate: Properties, Synthesis, and Applications

Abstract

Ethyl 3-methyl-4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group (-CF3) imparts unique physicochemical properties that are highly desirable in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the compound's core properties, synthesis methodologies, analytical characterization, safety protocols, and its critical role as a building block in modern drug development. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this document serves as a technical resource for professionals engaged in advanced chemical synthesis and pharmaceutical research.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name ethyl 4,4,4-trifluoro-3-methylbutanoate, is a distinct ester characterized by a trifluoromethyl group adjacent to a chiral center.[1] This structure is fundamental to its utility in creating complex, biologically active molecules.

Key Identifiers

-

Synonyms: Ethyl 3-methyl-4,4,4-trifluorobutanoate[1]

Physicochemical Data

The properties summarized below are crucial for planning reactions, purification, and storage. The trifluoromethyl group significantly influences the compound's boiling point and electronic characteristics.

| Property | Value | Source |

| Molecular Weight | 184.16 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity | Typically ≥97.0% | [3] |

| Boiling Point | 142-145 °C | |

| Density | 1.16 g/mL at 25 °C (for related isomer) | [6] |

| Refractive Index (n20/D) | 1.3516 (for related isomer) | [6] |

The Role of Trifluoromethyl Groups in Drug Development

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry.[7][8] The -CF3 group in this compound is not merely a structural component but a functional unit that can enhance the pharmacological profile of a parent molecule.

Causality Behind Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

-

Enhanced Potency: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, leading to stronger binding interactions with target receptors or enzymes.[7]

-

Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[9]

The diagram below illustrates the strategic value of incorporating the trifluoromethyl moiety into drug candidates.

Caption: Impact of the -CF3 group on drug properties.

Synthesis and Purification Workflow

The synthesis of fluorinated esters often involves the reaction of a fluorinated precursor with an appropriate alcohol. While specific, proprietary synthesis routes for this compound are not publicly detailed, a generalizable workflow can be inferred from related processes, such as the synthesis of aminocrotonates from trifluoroacetoacetates.[10][11]

General Synthesis Protocol (Illustrative Example)

The following protocol describes a common method for creating a related fluorinated compound, which highlights the principles involved.

Reaction: Michael addition of an amine to a fluorinated crotonate. This protocol is for the synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate and is provided for illustrative purposes.[12]

-

Preparation of Amine Solution: Bubble gaseous methylamine (0.27 mol) into 50 mL of absolute ethanol at 0°C until fully dissolved.

-

Addition of Crotonate: Slowly add a solution of Ethyl 4,4,4-trifluorocrotonate (0.15 mol) in ethanol to the methylamine solution, maintaining the temperature at 0°C.

-

Reaction Incubation: Allow the reaction mixture to stand overnight at room temperature (20°C) to ensure completion.

-

Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification by Distillation: Distill the resulting residue to purify the final product, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate.[12]

Purification and Quality Control

Post-synthesis, purification is critical to achieving the high-purity (≥98%) required for pharmaceutical applications.[5]

Caption: General workflow for purification and analysis.

Spectroscopic and Analytical Data

Structural confirmation and purity assessment rely on standard analytical techniques. PubChem and other spectral databases house reference spectra for this compound and its isomers.[1]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the number and environment of hydrogen atoms.

-

¹³C NMR: Characterizes the carbon skeleton of the molecule.

-

¹⁹F NMR: Specifically identifies the trifluoromethyl group, which is crucial for confirming the success of fluorination.[1]

-

-

Infrared (IR) Spectroscopy: FTIR spectra can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The compound is classified as hazardous according to the Globally Harmonized System (GHS).[1][13]

GHS Hazard Classification

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling. Avoid breathing mist, vapors, or spray.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong acids, bases, and reducing agents.[17]

Conclusion

This compound is a valuable fluorinated building block for scientific research, particularly in the fields of drug discovery and materials science. Its trifluoromethyl group offers a reliable method for enhancing the metabolic stability and biological activity of target molecules. Understanding its physicochemical properties, synthesis principles, and safety requirements is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required for researchers to leverage this compound in the development of next-generation chemical entities.

References

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fluorochem. (n.d.). This compound.

- PubChem. (n.d.). Ethyl 3-methyl-4,4,4-trifluorobutanoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound CAS#: 95853-67-1.

- Fisher Scientific. (2024, April 1). Safety Data Sheet - Ethyl 4,4,4-trifluoro-3-hydroxybutyrate.

- PrepChem.com. (n.d.). Synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate.

- Fisher Scientific. (2012, April 16). Safety Data Sheet - Ethyl 4,4,4-trifluoroacetoacetate.

- Merck Millipore. (2024, October 16). Safety Data Sheet.

- ChemicalBook. (n.d.). ETHYL 3-HYDROXY-3-METHYL-4,4,4-TRIFLUOROBUTYRATE | 649-56-9.

- Tokyo Chemical Industry. (2025, October 9). Safety Data Sheet - 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate.

- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluorobutyrate.

- Xiamen Aeco Chemical Co., Ltd. (2025, December 29). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis.

- Chem-Impex. (n.d.). Ethyl 4,4,4-trifluorobutyrate.

- SpectraBase. (n.d.). ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond the Basics: Advanced Applications of Ethyl 4,4,4-Trifluorobutanoate in Chemical Synthesis.

- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoro-2-butynoate 97%.

- Google Patents. (1996, November 14). United States Patent (19) 11 Patent Number.

- PubChem. (n.d.). Ethyl 4,4,4-Trifluorobutyrate. National Center for Biotechnology Information.

- Guidechem. (n.d.). Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate 649-67-2 wiki.

- Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ResearchGate. (n.d.). FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.

- Sigma-Aldrich. (n.d.). Ethyl 2-methyl-4,4,4-trifluorobutyrate.

- ResearchGate. (2025, August 7). The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate.

- NIST. (n.d.). 3-ethyl-3-methyloctane. NIST WebBook.

- PubMed. (n.d.). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system.

- Echemi. (n.d.). This compound Safety Data Sheets.

Sources

- 1. Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 | CID 228896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound CAS#: 95853-67-1 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl 4,4,4-trifluorobutyrate = 98 371-26-6 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Potential Biological Activities of Fluorinated Butyrate Esters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyrate, a short-chain fatty acid produced by gut microbial fermentation, is a molecule of immense therapeutic interest due to its potent activity as a histone deacetylase (HDAC) inhibitor. This activity allows it to modulate gene expression, influencing a host of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Despite its promise in oncology, neurodegenerative diseases, and inflammatory conditions, butyrate's clinical translation has been severely hampered by significant pharmacokinetic challenges, including a short half-life and rapid metabolism.[4][5][6] This guide explores a strategic medicinal chemistry approach—the development of fluorinated butyrate esters—designed to overcome these limitations. By combining the metabolic shielding effects of fluorination with an ester prodrug strategy, these novel compounds aim to enhance bioavailability, prolong systemic exposure, and deliver the therapeutic potential of butyrate more effectively. We will delve into the mechanistic rationale, potential biological activities, and key experimental protocols for evaluating this promising class of molecules.

Introduction: The Therapeutic Promise and Challenge of Butyrate

Butyrate as a Key Epigenetic Regulator: The Role of HDAC Inhibition

Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][7] HDACs remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs (specifically most class I and II HDACs), butyrate promotes histone hyperacetylation.[1][7][8] This "opening" of the chromatin allows transcription factors to access gene promoters, leading to the expression of genes that can halt the cell cycle, induce differentiation, or trigger apoptosis.[1] This epigenetic modulation is the foundation for butyrate's observed anti-cancer, anti-inflammatory, and neuroprotective effects.[9][10][11]

The Pharmacokinetic Hurdles: Why Butyrate Fails in the Clinic

The direct therapeutic application of butyrate is plagued by formidable pharmacokinetic obstacles.

-

Rapid Metabolism: When administered systemically, butyrate is rapidly metabolized, primarily in the liver. Its half-life in humans is remarkably short, estimated to be less than 15 minutes, with initial clearance occurring in under a minute.[5][12] This makes maintaining therapeutic concentrations in target tissues nearly impossible with conventional dosing.

-

Poor Bioavailability: Oral administration is also challenging. Butyrate is quickly absorbed in the upper gastrointestinal tract and serves as a primary energy source for colonocytes, meaning very little reaches systemic circulation or even distal parts of the colon.[3][4]

-

Practical Issues: Sodium butyrate has a notoriously unpleasant odor and taste, leading to poor patient compliance.[3][13]

These limitations necessitate the development of prodrugs that can mask butyrate's undesirable properties and improve its pharmacological profile.[13][14]

The Fluorination Advantage: Enhancing Butyrate's Drug-Like Properties

Fluorination is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[15][16] Introducing fluorine into the butyrate scaffold can offer several distinct advantages.

Strategic Fluorination: Impact on Potency and Target Affinity

The high electronegativity of fluorine can alter the electron distribution of the butyrate molecule. This can impact its pKa and potentially increase its binding affinity for the zinc-containing active site of HDAC enzymes, thereby enhancing its inhibitory potency.

Blocking Metabolism: Improving Bioavailability and Half-life

The primary advantage of fluorination in this context is the enhancement of metabolic stability.[15][17][18] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[15][17] By strategically placing fluorine atoms at metabolically vulnerable positions on the butyrate backbone, its rapid degradation can be blocked, prolonging its circulatory half-life and increasing systemic exposure.[16][17]

Fluorinated Butyrate Esters as Prodrugs: Design and Mechanism of Action

Ester Prodrug Design: Optimizing for Delivery and Release

To overcome the rapid first-pass metabolism and poor permeability of the charged carboxylate group, butyrate can be converted into an ester prodrug.[13][14][19] Esterification masks the polar carboxylic acid, creating a more lipophilic molecule that can more easily cross cell membranes.[20] This strategy has been shown to improve the oral bioavailability of butyrate.[13][19] The combination of fluorination (for metabolic stability) and esterification (for improved delivery) creates a superior drug candidate.

Cellular Uptake and Intracellular Activation

The fluorinated butyrate ester, being more lipophilic, can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing the active, fluorinated butyrate molecule. This active molecule can then travel to the nucleus to inhibit HDACs.

Caption: Workflow of fluorinated butyrate ester prodrug activation.

Key Biological Activities and Therapeutic Potential

The enhanced pharmacokinetic profile of fluorinated butyrate esters is expected to translate into more potent biological activity across several therapeutic areas.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

As potent HDAC inhibitors, these compounds are expected to show significant anti-cancer activity. By promoting histone acetylation, they can re-activate the expression of tumor suppressor genes like p21, which leads to cell cycle arrest.[1] Furthermore, they can induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[21] Recent studies have also shown that butyrate can enhance the efficacy of conventional chemotherapeutics like 5-fluorouracil.[22]

Caption: Anti-cancer signaling pathway of fluorinated butyrate esters.

Neuroprotective Effects: Potential in Neurodegenerative Diseases

HDAC inhibitors, including butyrate, have shown promise in models of neurodegenerative diseases like stroke, Parkinson's, and Alzheimer's.[4][9] The mechanisms are multifaceted, involving the reduction of neuroinflammation and the stimulation of neurogenesis.[9][23][24][25] Butyrate has been shown to modulate microglial activation, shifting them from a pro-inflammatory to an anti-inflammatory phenotype.[9][25] It can also promote the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.[23][24] The ability of a metabolically stable fluorinated ester to achieve sustained concentrations in the central nervous system could be highly beneficial.

Anti-Inflammatory Properties: Modulation of Immune Responses

Butyrate is a well-documented anti-inflammatory agent.[26][27][[“]] It can suppress the activation of key inflammatory pathways like NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[8][26][27] At the same time, it can promote the production of the anti-inflammatory cytokine IL-10.[10][27][[“]] These effects are relevant for treating inflammatory bowel disease (IBD) and other autoimmune conditions.[26][[“]] A prodrug that improves systemic delivery could expand these applications to systemic inflammatory diseases.[13][19]

Experimental Protocols for Preclinical Evaluation

Evaluating a novel fluorinated butyrate ester requires a series of validated in vitro and in vivo assays.

Protocol: In Vitro HDAC Inhibition Assay

-

Objective: To determine the potency (IC50) of the test compound for inhibiting HDAC enzymes.

-

Principle: This is a fluorometric assay. The HDAC substrate contains an acetylated lysine side chain. Deacetylation by an active HDAC enzyme sensitizes the substrate to a developer, which releases a fluorophore. The HDAC inhibitor prevents this reaction.

-

Methodology:

-

Prepare a dilution series of the test compound (e.g., fluorinated butyrate) and a known HDAC inhibitor control (e.g., Trichostatin A, TSA).

-

In a 96-well microplate, add HeLa nuclear extract (as a source of HDACs) to all wells except for blanks.

-

Add the test compound dilutions and controls to their respective wells.

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution containing a protease and TSA (to stop further deacetylation).

-

Incubate at 37°C for 15-20 minutes to allow for fluorophore development.

-

Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

-

Causality: This assay directly measures the compound's ability to inhibit its primary molecular target. Comparing the IC50 to butyrate and other known inhibitors provides a clear measure of relative potency.

Protocol: Cellular Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

-

Principle (MTT Assay): The MTT assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

-

Methodology (MTT):

-

Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the fluorinated butyrate ester for 24, 48, and 72 hours.

-

After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

-

Causality: This assay provides a quantitative measure of the compound's effect on cell proliferation and viability, a key hallmark of anti-cancer activity. Combining this with an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) can confirm the mechanism of cell death.

Data Interpretation and Future Directions

Summarizing Key Findings

The preclinical evaluation of a lead fluorinated butyrate ester candidate would generate data that can be summarized for comparative analysis.

| Parameter | Butyrate (Reference) | Fluorinated Butyrate Ester (Example Data) | Rationale for Improvement |

| HDAC IC50 | ~0.5-1.0 mM | < 0.1 mM | Enhanced binding affinity due to fluorine's electronic effects. |

| Cancer Cell GI50 | Millimolar range | Micromolar range | Increased intracellular concentration and potency. |

| In Vivo Half-Life (t½) | < 15 minutes | > 2 hours | Fluorination blocks sites of rapid metabolic degradation. |

| Oral Bioavailability | Very low (<5%) | Moderate to High (>40%) | Ester prodrug enhances absorption across the gut wall. |

Challenges and a Look to the Future

While promising, the development of fluorinated butyrate esters is not without challenges. The optimal position and degree of fluorination must be carefully determined to balance potency with potential toxicity. The choice of ester promoiety is also critical to ensure efficient cleavage in target tissues while maintaining stability in circulation. Future work will involve comprehensive ADME/Tox profiling, pharmacokinetic studies in larger animal models, and ultimately, progression toward clinical trials in oncology and neuroinflammatory diseases. The strategic design of these molecules represents a significant step forward in harnessing the full therapeutic power of butyrate.

References

-

Tedelind, S., Westberg, F., Kjerrulf, M., & Vidal, A. (2007). Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease. World Journal of Gastroenterology, 13(20), 2826–2832. [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S. [Link]

-

Vinolo, M. A., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011). Regulation of inflammation by short chain fatty acids. Nutrients, 3(10), 858–876. [Link]

-

Consensus. (n.d.). What is the impact of short-chain fatty acids on gut inflammation? Consensus. [Link]

-

Begin Rebirth. (2025). Prebiotics and Short-Chain Fatty Acids: Link to Inflammation. Begin Rebirth. [Link]

-

Gill, H., Tuteja, S., & Gill, A. K. (2018). The role of fluorine in medicinal chemistry. Journal of Applied Pharmaceutical Science, 8(1), 143-149. [Link]

-

Tedelind, S., Westberg, F., Kjerrulf, M., & Vidal, A. (2007). Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease. ResearchGate. [Link]

-

Das, P., Sahu, B. K., & De, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100998. [Link]

-

Chang, P. V., Hao, L., Offermanns, S., & Medzhitov, R. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. Proceedings of the National Academy of Sciences, 111(6), 2247-2252. [Link]

-

Patnala, R., Arumugam, T. V., & Gupta, N. (2017). HDAC Inhibitor Sodium Butyrate-Mediated Epigenetic Regulation Enhances Neuroprotective Function of Microglia During Ischemic Stroke. Molecular Neurobiology, 54(8), 6391–6411. [Link]

-

Li, J., et al. (2024). Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. Cell Communication and Signaling, 22(1), 225. [Link]

-

Sharma, R., & Sharma, A. (2021). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 10(5), 1073-1088. [Link]

-

Begtrup, M., et al. (2019). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Khan, S., & Jena, G. (2015). The role of butyrate, a histone deacetylase inhibitor in diabetes mellitus: Experimental evidence for therapeutic intervention. Epigenetics, 10(6), 463-475. [Link]

-

Kim, H. J., Rowe, M., Ren, M., Hong, J. S., Chen, P. S., & Chuang, D. M. (2007). The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain. Journal of Neurochemistry, 102(5), 1590-1601. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Sabona. (2024). Sodium Butyrate in Pharmaceutical Drug Delivery Systems: Advances and Benefits. Sabona. [Link]

-

Szaflarska, A., Szaflarski, M., & Laure-Kamionowska, M. (2019). Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action. Molecular Neurobiology, 56(8), 5879-5895. [Link]

-

Cao, S. J., et al. (2024). A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. Nature Biomedical Engineering, 8(5), 611–627. [Link]

-

Leeds, H. L., & Ratan, R. R. (2016). Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? Neurotherapeutics, 13(4), 799-809. [Link]

-

Daniel, P., Brazier, M., Cerutti, I., & Pieri, F. (1989). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Clinica Chimica Acta, 181(3), 255-263. [Link]

-

Szaflarska, A., Szaflarski, M., & Laure-Kamionowska, M. (2019). Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia-Ischemia: Potential Mechanism of Action. Molecular Neurobiology, 56(8), 5879-5895. [Link]

-

Daniel, P., Brazier, M., Cerutti, I., & Pieri, F. (1989). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. ResearchGate. [Link]

-

Carducci, M. A., et al. (2001). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research, 7(11), 3403-3409. [Link]

-

Wang, Y., et al. (2024). Microbial metabolite sodium butyrate enhances the anti-tumor efficacy of 5-fluorouracil against colorectal cancer by modulating PINK1/Parkin signaling and intestinal flora. Scientific Reports, 14(1), 12975. [Link]

-

Li, G., et al. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 63(3), 1-15. [Link]

-

Wang, Y., et al. (2024). Microbial metabolite sodium butyrate enhances the anti-tumor efficacy of 5-fluorouracil against colorectal cancer by modulating PINK1/Parkin signaling and intestinal flora. PubMed. [Link]

-

Giammona, G., Pitarresi, G., & Carlisi, B. (2000). Hyaluronic acid as drug delivery for sodium butyrate: improvement of the anti-proliferative activity on a breast-cancer cell line. Journal of Pharmacy and Pharmacology, 52(8), 917-923. [Link]

-

Zvonek, A., et al. (2024). A Pharmacokinetic Comparison of Three Butyrate Products. Journal of Exercise and Nutrition, 7(1). [Link]

-

Zvonek, A., et al. (2024). A Pharmacokinetic Comparison of Three Butyrate Products: Original Research. JEN, Journal of Exercise and Nutrition. [Link]

-

Bali, A., & Masternak, M. M. (2022). Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Frontiers in Cellular and Infection Microbiology, 12, 1023807. [Link]

-

Lin, S. Y., et al. (2007). Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study. Journal of Pharmacy and Pharmacology, 59(7), 917-925. [Link]

-

Oncel, S., et al. (2024). Distinct effects of butyrate on colon cancer cell lines (A) HCT116, (B)... ResearchGate. [Link]

-

Wang, Y., et al. (2023). The hepatoprotective effect of sodium butyrate on hepatic inflammatory injury mediated by the NLRP3 inflammatory pathway in subchronic fluoride-exposed mice. Journal of Inflammation Research, 16, 4299–4314. [Link]

-

Bedford, A., & Gong, J. (2018). Implications of butyrate and its derivatives for gut health and animal production. Animal Nutrition, 4(2), 151-159. [Link]

-

Bedford, A., & Gong, J. (2018). Implications of butyrate and its derivatives for gut health and animal production. ScienceOpen. [Link]

-

Canani, R. B., Di Costanzo, M., & Leone, L. (2012). The epigenetic effects of butyrate: potential therapeutic implications for clinical practice. Clinical Epigenetics, 4(1), 4. [Link]

-

Liu, J., et al. (2021). A double-edged sword: Role of butyrate in the oral cavity and the gut. Molecular Oral Microbiology, 36(2), 121-131. [Link]

Sources

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wbcil.com [wbcil.com]

- 5. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyaluronic acid as drug delivery for sodium butyrate: improvement of the anti-proliferative activity on a breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. pnas.org [pnas.org]

- 9. HDAC Inhibitor Sodium Butyrate-Mediated Epigenetic Regulation Enhances Neuroprotective Function of Microglia During Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]

- 20. Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Microbial metabolite sodium butyrate enhances the anti-tumor efficacy of 5-fluorouracil against colorectal cancer by modulating PINK1/Parkin signaling and intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia-Ischemia: Potential Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. consensus.app [consensus.app]

The Trifluoromethyl Group: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Trifecta of Fluorine

In the vast landscape of organic chemistry, few functional groups have wielded as profound an influence as the trifluoromethyl (CF3) group. Its introduction into organic molecules, a process known as trifluoromethylation, has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique electronic properties conferred by the three highly electronegative fluorine atoms—strong electron-withdrawing effects, high metabolic stability, and increased lipophilicity—can dramatically alter the physicochemical and biological properties of a parent compound.[1] This guide provides a comprehensive overview of the discovery, synthesis, and impact of trifluoromethylated organic compounds, offering both historical context and practical insights for researchers at the forefront of chemical innovation.

A Historical Perspective: The Pioneering Work of Frédéric Swarts

The journey into the world of trifluoromethylated organic compounds begins in the late 19th century with the pioneering work of Belgian chemist Frédéric Swarts. At a time when the chemistry of organofluorine compounds was largely unexplored and considered exceptionally challenging due to the high reactivity of elemental fluorine, Swarts developed a milder and more controlled method for introducing fluorine into organic molecules.

His seminal contribution, now famously known as the Swarts reaction , involved the use of antimony trifluoride (SbF3) as a fluorinating agent to exchange halogens, typically chlorine, for fluorine. This breakthrough, first reported in 1892, opened the door to the synthesis of a wide range of organofluorine compounds that were previously inaccessible.

One of the earliest and most significant applications of the Swarts reaction was the synthesis of benzotrifluoride from benzotrichloride. This reaction laid the foundation for the production of a key industrial intermediate. The Swarts reaction was also instrumental in the initial industrial production of chlorofluorocarbons (CFCs) , compounds that would later gain notoriety for their environmental impact but were initially celebrated as revolutionary refrigerants and propellants.

The fundamental principle of the Swarts reaction is a halogen exchange, where the high affinity of antimony for chlorine drives the reaction forward, replacing the C-Cl bonds with more stable C-F bonds.

Experimental Protocol: The Swarts Reaction for the Synthesis of Alkyl Fluorides

This protocol is a generalized representation of the classic Swarts reaction.

Materials:

-

Alkyl chloride or alkyl bromide

-

Antimony trifluoride (SbF3)

-

Antimony pentachloride (SbCl5) (catalytic amount)

-

Anhydrous reaction vessel

-

Distillation apparatus

Procedure:

-

To a dry reaction vessel, add the alkyl chloride or alkyl bromide.

-

Add antimony trifluoride (SbF3). The stoichiometry will depend on the number of halogen atoms to be replaced.

-

Add a catalytic amount of antimony pentachloride (SbCl5) to activate the SbF3.

-

Gently heat the reaction mixture to initiate the halogen exchange. The reaction is often exothermic.

-

The resulting alkyl fluoride, which typically has a lower boiling point than the starting halide, is then distilled from the reaction mixture.

-

The collected distillate can be further purified by fractional distillation.

The Modern Era of Trifluoromethylation: A Triumvirate of Mechanisms

While the Swarts reaction was revolutionary for its time, the quest for more efficient, selective, and versatile methods for introducing the trifluoromethyl group has led to the development of a vast arsenal of modern trifluoromethylation reagents and protocols. These contemporary methods can be broadly categorized into three mechanistic classes: nucleophilic, electrophilic, and radical trifluoromethylation.

Nucleophilic Trifluoromethylation: Taming the Trifluoromethyl Anion

Nucleophilic trifluoromethylation methods employ reagents that deliver a trifluoromethyl anion (CF3⁻) or its synthetic equivalent to an electrophilic substrate, typically a carbonyl compound or an alkyl halide.